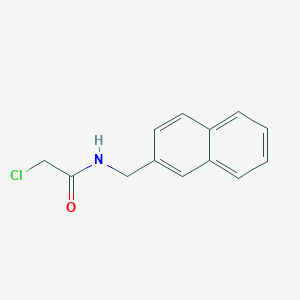![molecular formula C12H12N2S B6627361 5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine](/img/structure/B6627361.png)
5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine
Descripción general
Descripción
5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine is a useful research compound. Its molecular formula is C12H12N2S and its molecular weight is 216.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Angiogenesis Inhibition
5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine derivatives have been identified as potential inhibitors of angiogenesis. These compounds, derived from tricyclic thiazoleamine, demonstrated antiangiogenic activity in endothelial tube formation assays, suggesting their potential as leads in developing new antiangiogenic agents (Bhat, Shim, & Liu, 2013).
Platelet Aggregation Inhibition
Various derivatives of this compound have been studied for their inhibitory activities against platelet aggregation. These studies include the synthesis of different derivatives and their effects on collagen-induced platelet aggregation, indicating potential therapeutic applications in preventing blood clot formation (Sasaki et al., 1991), (Sasaki et al., 1990), (Sasaki et al., 1993).
Anticancer Potential
Research on this compound derivatives has also explored their potential as anticancer agents. A study demonstrated promising cytotoxicity of these compounds against various cancer cell lines, including lung, breast, and colon cancer cells. This suggests that these derivatives could be valuable in the development of new anticancer drugs (Behbehani et al., 2020).
Inhibitory Activity on 5α-Reductase
These compounds have also been investigated for their activity against 5α-reductase, an enzyme involved in steroid metabolism. This research is significant for potential applications in treating conditions like prostate enlargement and hair loss (Farghaly et al., 2012).
Anti-inflammatory Activity
Some derivatives of this compound have shown significant anti-inflammatory activity, indicating their potential as therapeutic agents in treating inflammation-related disorders (Nagarapu & Rao, 2001).
Propiedades
IUPAC Name |
5-thia-3-azatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10,12-pentaen-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-12-14-11-9-6-2-1-4-8(9)5-3-7-10(11)15-12/h1-2,4,6H,3,5,7H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKXBHRPLGONGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C(C1)SC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[(2R)-oxolan-2-yl]methyl]-1-phenylimidazole-4-carboxamide](/img/structure/B6627281.png)
![2-[(1,3-Dioxoisoindol-5-yl)sulfonylamino]benzoic acid](/img/structure/B6627286.png)



![3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile](/img/structure/B6627305.png)
![N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine](/img/structure/B6627313.png)

![N-[(S)-2-(6-Methoxy-2-naphthyl)propionyl]glycine](/img/structure/B6627341.png)
![4-Amino-5-[4-(2-naphthyl)phenyl]-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6627368.png)


![N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)
![N-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627388.png)
